6-bromo-3-[(1E)-1-hydrazinylideneethyl]-4-phenylquinolin-2(1H)-one
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Overview
Description
6-BROMO-3-[(1E)-ETHANEHYDRAZONOYL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE is a complex organic compound with a molecular formula of C17H14BrN3O and a molecular weight of 356.22 g/mol . This compound is part of the quinoline family, which is known for its diverse biological and pharmacological activities.
Preparation Methods
The synthesis of 6-BROMO-3-[(1E)-ETHANEHYDRAZONOYL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the hydrazone: This involves the reaction of an appropriate hydrazine derivative with a carbonyl compound to form the hydrazone.
Cyclization: The hydrazone undergoes cyclization to form the quinoline core structure.
Bromination: The final step involves the bromination of the quinoline derivative to introduce the bromine atom at the desired position.
Chemical Reactions Analysis
6-BROMO-3-[(1E)-ETHANEHYDRAZONOYL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-BROMO-3-[(1E)-ETHANEHYDRAZONOYL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-BROMO-3-[(1E)-ETHANEHYDRAZONOYL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE is not well-documented. based on its structure, it is likely to interact with various molecular targets, including enzymes and receptors. The hydrazone group can form hydrogen bonds with biological molecules, while the quinoline core can intercalate with DNA, affecting its function .
Comparison with Similar Compounds
Similar compounds to 6-BROMO-3-[(1E)-ETHANEHYDRAZONOYL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE include other quinoline derivatives such as:
6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: Known for its anticancer and antioxidant activities.
6-Bromo-3-(3,4-dimethoxybenzylidene)-7-methoxy-1-tosyl-2,3-dihydroquinolin-4(1H)-one: Used in various synthetic applications.
The uniqueness of 6-BROMO-3-[(1E)-ETHANEHYDRAZONOYL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE lies in its specific substitution pattern and the presence of the hydrazone group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H14BrN3O |
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Molecular Weight |
356.2 g/mol |
IUPAC Name |
6-bromo-3-ethanehydrazonoyl-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C17H14BrN3O/c1-10(21-19)15-16(11-5-3-2-4-6-11)13-9-12(18)7-8-14(13)20-17(15)22/h2-9H,19H2,1H3,(H,20,22)/b21-10+ |
InChI Key |
VEYLEJHLEIWGBG-UFFVCSGVSA-N |
Isomeric SMILES |
C/C(=N\N)/C1=C(C2=C(C=CC(=C2)Br)NC1=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(=NN)C1=C(C2=C(C=CC(=C2)Br)NC1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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